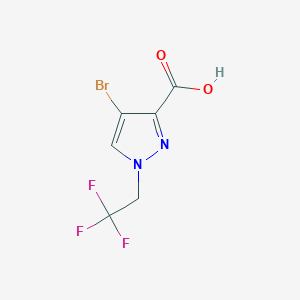

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O2/c7-3-1-12(2-6(8,9)10)11-4(3)5(13)14/h1H,2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIKFQQILFWVAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006471-09-5 | |

| Record name | 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound.

Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Addition of the trifluoroethyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of various derivatives.

Coupling reactions: The trifluoroethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.

Common reagents used in these reactions include bromine, N-bromosuccinimide, trifluoroethylating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid exhibit promising biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties, making them candidates for developing new antibiotics.

- Antiparasitic Properties : The compound has been investigated for its potential against malaria parasites, particularly in optimizing pharmacokinetic profiles to enhance efficacy in vivo .

- Cancer Research : Pyrazole derivatives are being explored for their role in cancer therapy due to their ability to inhibit specific cancer cell lines .

Case Studies

Several studies highlight the applications of this compound:

- Antimalarial Drug Development : A study focused on optimizing a class of compounds targeting PfATP4, where modifications including the incorporation of pyrazole structures improved metabolic stability and efficacy against malaria in mouse models . The study emphasized the importance of structural modifications in enhancing bioactivity.

- Antimicrobial Activity Assessment : Research demonstrated that derivatives of pyrazole compounds showed significant activity against various bacterial strains. The structure-activity relationship (SAR) was analyzed to identify key modifications that enhance antimicrobial efficacy .

- Cancer Cell Line Inhibition : A series of experiments were conducted to evaluate the cytotoxic effects of pyrazole derivatives against specific cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly increased anticancer activity .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoroethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The carboxylic acid group enhances its solubility and facilitates its interaction with enzymes and receptors.

Comparison with Similar Compounds

4-Bromo-1-(2,2-Difluoroethyl)-1H-Pyrazole-3-Carboxylic Acid

- Molecular Formula : C₆H₅BrF₂N₂O₂

- Molecular Weight : 254.02 g/mol

- Key Differences: Replaces the trifluoroethyl group with a difluoroethyl substituent (one fewer fluorine atom). Reduced electronegativity and lipophilicity compared to the trifluoroethyl analog. Applications: Potential use in less hydrophobic environments or where moderate fluorination is desired .

4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

- Molecular Formula : C₅H₅BrN₂O₂

- Molecular Weight : 205.01 g/mol

- Key Differences: Substitutes the trifluoroethyl group with a methyl group. Lacks fluorine atoms, resulting in lower metabolic stability and bioavailability. Applications: Simpler synthetic intermediates or in non-fluorinated drug scaffolds .

4-Bromo-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid

- Molecular Formula : C₆H₄BrF₃N₂O₂

- Molecular Weight : 273.01 g/mol

- Key Differences :

4-Bromo-5-Cyclopropyl-α-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-1-Acetic Acid

- Molecular Formula : C₉H₉BrF₃N₂O₂

- Molecular Weight : 323.08 g/mol

- Key Differences :

4-Bromo-3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

- Molecular Formula : C₇H₉BrN₂O₂

- Molecular Weight : 233.06 g/mol

- Key Differences: Ethyl and methyl substituents instead of fluorinated groups. Lower electronegativity and higher water solubility compared to fluorinated analogs. Applications: Agricultural chemicals or non-fluorinated bioactive molecules .

Comparative Data Table

Key Research Findings

Fluorination Effects: The trifluoroethyl group in the target compound enhances lipophilicity (LogP ~2.1) and metabolic stability compared to non-fluorinated analogs, making it suitable for blood-brain barrier penetration . Difluoroethyl and trifluoromethyl analogs show intermediate electronegativity, balancing solubility and binding affinity .

Synthetic Accessibility :

- Trifluoroethylation methods (e.g., using iodonium salts) enable mild and efficient synthesis of the target compound, avoiding toxic reagents .

- Bromine at position 4 allows versatile functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings .

Biological Relevance :

- The carboxylic acid group at position 3 in the target compound participates in hydrogen bonding with protein targets (e.g., kinases), while fluorinated groups reduce off-target interactions .

- Cyclopropyl-containing analogs (e.g., ) exhibit improved in vivo half-lives due to steric protection against metabolic degradation .

Biological Activity

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrFN

- Molecular Weight : 229.0 g/mol

- CAS Number : 1049730-37-1

- SMILES Notation : C1=C(C=NN1CC(F)(F)F)Br

The biological activity of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The trifluoroethyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with intracellular targets.

In Vitro Studies

Recent studies have demonstrated the compound's potential as an enzyme inhibitor. For instance:

- Enzyme Inhibition : The compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to decreased production of inflammatory mediators, making it a candidate for anti-inflammatory therapies.

Anti-inflammatory Activity

A study highlighted that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. The compound demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The pyrazole derivatives have been tested against various bacterial strains. For example:

- Bacterial Inhibition : Compounds similar to 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid showed effective antimicrobial activity against Escherichia coli and Staphylococcus aureus, indicating potential therapeutic applications in treating bacterial infections .

Study on Pyrazole Derivatives

A comprehensive review on the biological activities of pyrazole derivatives indicates that modifications at the 3-position significantly affect their biological profile. In particular, compounds with bromine and trifluoroethyl groups were noted for enhanced enzyme inhibition and anti-inflammatory effects compared to their non-substituted counterparts .

Synthesis and Biological Evaluation

Research focused on synthesizing novel pyrazole derivatives has led to the identification of several compounds with high activity against monoamine oxidase (MAO) isoforms. These studies suggest that structural modifications can lead to improved pharmacological profiles .

Safety Profile

The safety profile of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is vital for its application in medicinal chemistry. Hazard statements indicate potential risks associated with exposure, necessitating careful handling and further toxicological studies to ensure safety in therapeutic use .

Q & A

What are the recommended synthetic routes for 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yields?

Basic Research Focus

The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves substituting a bromine atom at the pyrazole C4 position after introducing the trifluoroethyl group at N1. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly impact yields. For example, using polar aprotic solvents like DMF at 80–100°C may enhance substitution efficiency. Evidence from related trifluoroethylhydrazine derivatives suggests that slow addition of electrophiles minimizes side reactions .

What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Basic Research Focus

Key techniques include:

- NMR : H and C NMR confirm substitution patterns. The trifluoroethyl group shows distinct F signals (δ −60 to −70 ppm) and deshielded pyrazole protons (e.g., C3-H at δ 7.5–8.5 ppm) .

- LCMS/HPLC : Validates molecular weight (expected [M−H]⁻ ~ 300–310) and purity (>95% via reverse-phase methods) .

- Elemental Analysis : Confirms stoichiometry (CHBrFNO) and detects halogen content .

How does the electron-withdrawing trifluoroethyl group affect the compound’s reactivity in further derivatizations?

Advanced Research Focus

The trifluoroethyl group increases electrophilicity at C3-carboxylic acid, facilitating amide or ester formation. However, steric hindrance may reduce coupling efficiency. In amidation (e.g., using EDCI/HOBt), yields depend on activating agents and nucleophile strength. For instance, bulky amines may require prolonged reaction times or microwave assistance . Computational studies (DFT) can predict charge distribution to optimize reaction design .

Are there contradictions in reported purity or spectroscopic data for this compound, and how should researchers resolve them?

Advanced Research Focus

Discrepancies in purity (e.g., 95% vs. >98%) may arise from purification methods (e.g., column chromatography vs. recrystallization) . Conflicting NMR shifts could indicate solvent effects (DMSO vs. CDCl) or impurities. Researchers should cross-validate data with multiple techniques (e.g., HRMS for molecular formula confirmation) and report solvent/temperature conditions explicitly .

What strategies are effective for studying this compound’s crystal structure, and how does its conformation influence biological activity?

Advanced Research Focus

Single-crystal X-ray diffraction reveals planar pyrazole rings and torsional angles between substituents. For example, the dihedral angle between pyrazole and trifluoroethyl groups affects binding to biological targets like kinases or enzymes . Co-crystallization with proteins (e.g., via soaking or co-crystallography) can elucidate structure-activity relationships (SAR) for drug design .

How can researchers mitigate decomposition or instability during storage?

Basic Research Focus

The compound is sensitive to light and moisture. Store under inert gas (N/Ar) at −20°C in amber vials. Purity degradation (>5% over 6 months) can be monitored via HPLC. Adding stabilizers (e.g., BHT) may prolong shelf life .

What computational methods are suitable for predicting this compound’s electronic properties and reaction pathways?

Advanced Research Focus

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model solvation effects and transition states for derivatization reactions. Software like Gaussian or ORCA is recommended .

How does the bromine substituent influence regioselectivity in cross-coupling reactions?

Advanced Research Focus

The C4-bromine enables Suzuki-Miyaura or Buchwald-Hartwig couplings. However, competing reactivity at C3-carboxylic acid requires protection (e.g., methyl ester formation) before coupling. Pd(PPh)/XPhos catalysts show high efficiency for aryl boronic acid couplings .

What biological screening assays are appropriate for this compound, and how are false positives minimized?

Advanced Research Focus

Use target-specific assays (e.g., kinase inhibition or protease activity) with controls for nonspecific binding. Counter-screening against related enzymes (e.g., AMPK vs. PKA) and orthogonal assays (SPR vs. fluorescence polarization) reduce false positives .

How can researchers reconcile discrepancies between computational predictions and experimental reactivity data?

Advanced Research Focus

Systematic validation using kinetic studies (e.g., Eyring plots) and solvent parameter analysis (e.g., Kamlet-Taft) identifies overlooked factors (e.g., hydrogen bonding). Adjusting computational models to include explicit solvent molecules improves accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.